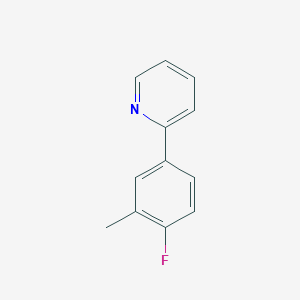

2-(4-Fluoro-3-methylphenyl)pyridine

Description

Properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-8-10(5-6-11(9)13)12-4-2-3-7-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFICSIWCLJEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl frameworks. For 2-(4-Fluoro-3-methylphenyl)pyridine, this method involves coupling a pyridine boronic acid with a halogenated 4-fluoro-3-methylbenzene derivative.

-

Reactants : 3-Bromopyridine and (4-fluoro-3-methylphenyl)boronic acid.

-

Catalyst : Pd(PPh₃)₄ (2 mol%).

-

Base : K₂CO₃ (2 equiv).

-

Solvent : DMF/H₂O (4:1).

-

Temperature : 80°C, 12 h.

Challenges :

-

Competing protodeboronation of the arylboronic acid under basic conditions.

-

Limited tolerance for sterically hindered substrates.

Buchwald-Hartwig Amination

While primarily used for C–N bond formation, modified Buchwald-Hartwig conditions enable C–C couplings in pyridine systems.

-

Reactants : 2-Chloropyridine and 4-fluoro-3-methylphenylzinc bromide.

-

Catalyst : Pd(OAc)₂/XPhos (3 mol%).

-

Ligand : XPhos (6 mol%).

-

Solvent : THF.

-

Temperature : 60°C, 6 h.

Advantages :

-

Tolerates electron-deficient pyridine rings.

-

Minimal side reactions compared to traditional cross-couplings.

Nucleophilic Aromatic Substitution (SNAr)

Fluorine’s electron-withdrawing nature activates the benzene ring for SNAr. This method is ideal for introducing pyridine moieties post-fluorination.

-

Substrate : 4-Fluoro-3-methyl-1-nitrobenzene.

-

Nucleophile : Pyridine-2-lithium (generated from 2-bromopyridine and Li metal).

-

Conditions :

-

Solvent: Et₂O, −78°C.

-

Reaction time: 2 h.

-

Quench: NH₄Cl(aq).

-

Limitations :

-

Requires cryogenic conditions.

-

Competing reduction of nitro groups.

Fluorination of Pyridine Derivatives

Late-Stage Fluorination

AgF₂-mediated fluorination offers a direct route to install fluorine atoms on preassembled pyridine scaffolds.

-

Substrate : 2-(3-Methylphenyl)pyridine.

-

Fluorinating agent : AgF₂ (1.5 equiv).

-

Solvent : MeCN (dried over 3 Å molecular sieves).

-

Temperature : 100°C, 8 h.

Key Insight :

-

AgF₂’s hygroscopic nature necessitates anhydrous conditions.

-

Side products include di-fluorinated analogs (≤5%).

Halogen Exchange (Halex Reaction)

Halex reactions replace chlorine with fluorine using alkali metal fluorides.

-

Substrate : 2-(4-Chloro-3-methylphenyl)pyridine.

-

Solvent : DMF, 150°C, 24 h.

Drawbacks :

-

High temperatures promote decomposition.

-

Crown ethers are costly and require careful handling.

Reductive Amination and Cyclization

Pyridine Ring Construction via Cyclization

Building the pyridine ring from acyclic precursors ensures regioselective fluorine placement.

-

Starting material : 4-Fluoro-3-methylbenzaldehyde.

-

Condensation : React with ammonium acetate and methyl vinyl ketone.

-

Cyclization : H₂SO₄ (cat.), 120°C, 3 h.

Mechanistic Notes :

-

The reaction proceeds via enamine intermediates.

-

Acid catalysis facilitates dehydration and aromatization.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Pyridine derivatives, including 2-(4-Fluoro-3-methylphenyl)pyridine, are known for their potential anticancer properties. Research indicates that modifications in the pyridine structure can enhance biological activity against various cancer cell lines. For instance, derivatives have been synthesized that exhibit cytotoxic effects on breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) while showing low toxicity to normal cells (NIH-3T3) .

Anti-inflammatory Properties

The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. Modifications to the pyridine ring have led to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) that demonstrate selective COX-2 inhibition, potentially offering therapeutic benefits with reduced side effects compared to traditional NSAIDs .

Antimicrobial and Antiviral Activity

Pyridine derivatives are also recognized for their antimicrobial and antiviral properties. Studies have shown that certain compounds can inhibit the growth of pathogens, making them candidates for developing new antibiotics or antiviral agents .

Chemical Synthesis and Material Science

Synthesis of Heterocyclic Compounds

2-(4-Fluoro-3-methylphenyl)pyridine serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex molecular architectures that are valuable in drug discovery and materials science .

Fluorescent Materials

Research has indicated that certain derivatives of pyridine exhibit interesting fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The structural modifications can enhance their photophysical properties, leading to improved performance in electronic applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interaction with biological molecules. This can lead to various biological effects, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Table 1: Key Physical and Spectroscopic Properties of Pyridine Derivatives

Key Observations:

- Molecular Weight : The target compound has a lower molecular weight compared to analogs with additional substituents (e.g., Q1, Q12), which include nitrile (-CN) or carbonyl (C=O) groups.

- Melting Points: Derivatives with polar groups (e.g., -NO₂ in Q1) exhibit higher melting points (~272–292°C) due to stronger intermolecular interactions. The absence of such groups in 2-(4-Fluoro-3-methylphenyl)pyridine suggests a lower melting point.

- Spectroscopy : Fluorine substituents in the target compound would show distinct C-F stretching (~1150–1250 cm⁻¹) in IR, absent in chloro- or nitro-substituted analogs.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Key Observations:

- Electron-Withdrawing Groups: Nitro (-NO₂) and chloro (-Cl) substituents enhance antimicrobial activity by increasing electrophilicity, facilitating interactions with microbial targets.

- Fluorine vs. Chlorine : While both are electron-withdrawing, fluorine’s smaller size and higher electronegativity may improve membrane permeability but reduce steric hindrance compared to chlorine.

Biological Activity

2-(4-Fluoro-3-methylphenyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Fluoro-3-methylphenyl)pyridine is , with a molecular weight of approximately 201.22 g/mol. The compound features a pyridine ring substituted with a 4-fluoro-3-methylphenyl group, which contributes to its unique chemical reactivity and biological interactions.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an enzyme inhibitor , specifically targeting matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the degradation of extracellular matrix components, playing crucial roles in various physiological and pathological processes, including cancer metastasis and tissue remodeling.

- MMP-13 Inhibition : 2-(4-Fluoro-3-methylphenyl)pyridine has been shown to inhibit MMP-13, which is implicated in the progression of several diseases, including arthritis and cancer. This inhibition helps maintain extracellular matrix integrity, potentially reducing tumor invasion and metastasis .

Anticancer Activity

The compound has demonstrated significant anticancer properties across various cancer cell lines. For instance, studies utilizing the MTT assay have reported cytotoxic effects against human prostatic adenocarcinoma (PC3), adenocarcinomic human alveolar basal epithelial (A549), and human colorectal carcinoma (HCT116) cell lines . The structure-activity relationship (SAR) analysis indicates that modifications to the pyridine scaffold can enhance its cytotoxicity .

The mechanism by which 2-(4-Fluoro-3-methylphenyl)pyridine exerts its biological effects primarily involves:

- Binding to Active Sites : The compound interacts with specific enzyme pockets in MMPs, particularly MMP-13, preventing the degradation of collagen and other extracellular matrix components.

- Modulation of Signaling Pathways : Inhibition of MMPs can lead to altered signaling pathways associated with cell proliferation and survival, contributing to its anticancer effects.

Study on MMP Inhibition

In a recent study, researchers synthesized various derivatives of 2-(4-Fluoro-3-methylphenyl)pyridine to evaluate their inhibitory effects on MMP-13. The findings revealed that certain modifications significantly enhanced inhibitory potency, suggesting potential for drug development targeting metastatic cancers .

Anticancer Efficacy Assessment

Another investigation assessed the anticancer efficacy of the compound against multiple cancer cell lines. Results indicated that 2-(4-Fluoro-3-methylphenyl)pyridine exhibited IC50 values ranging from 10 µM to 20 µM across different cell types, showcasing its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide | Contains two 4-fluoro-3-methylphenyl groups linked via amide bonds | Specific inhibitory action on MMP-13 |

| Pyrimidine-4,6-dicarboxylic acid bis-(4-fluoro-3-methyl-benzylamide) | Pyrimidine core with similar functional groups | Different enzyme inhibition profile |

This table illustrates the structural diversity among compounds related to 2-(4-Fluoro-3-methylphenyl)pyridine and highlights its unique properties that may lead to targeted therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Fluoro-3-methylphenyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, using halogenated pyridine precursors and fluorinated aryl boronic acids. For example, describes analogous reactions in dichloromethane with NaOH, achieving 99% purity after purification. Optimization involves adjusting catalyst loadings (e.g., Pd catalysts), reaction temperatures (80–120°C), and solvent systems (polar aprotic solvents like DMF or THF). Post-synthesis, column chromatography or recrystallization is recommended for purification .

Q. How should researchers handle and store 2-(4-Fluoro-3-methylphenyl)pyridine to ensure safety and stability?

- Methodological Answer : Use nitrile gloves (EN374 standard) and respiratory protection (P95/P1 masks) to avoid inhalation of dust or vapors . Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to moisture, as hydrolysis of the pyridine ring may occur .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LC/MS : Confirm molecular weight (e.g., m/z 492 in ) and purity.

- NMR : Resolve substituent positions (e.g., fluorine and methyl groups on the phenyl ring).

- X-ray crystallography : Determine crystal structure and intermolecular interactions (e.g., C–H···F bonding patterns observed in and ).

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for fluorinated pyridine derivatives be resolved?

- Methodological Answer : Discrepancies often arise from torsional angles in the pyridine ring or fluorine substitution patterns. For example, reports a dihedral angle of 12.5° between the pyridine and fluorophenyl rings, while shows variations due to hydrogen bonding. Use high-resolution X-ray diffraction (HR-XRD) and density functional theory (DFT) calculations to model electronic effects and validate experimental data .

Q. What strategies are effective for derivatizing 2-(4-Fluoro-3-methylphenyl)pyridine to enhance bioactivity?

- Methodological Answer : Introduce functional groups at the pyridine nitrogen or para-positions of the phenyl ring. describes halogenation (Cl, Br) at the 4-position for antibacterial activity. For example, coupling with piperidine or tetrazole moieties (as in ) improves solubility and target binding. Monitor derivatization efficiency via TLC and HPLC .

Q. How should researchers address contradictory toxicity data for fluorinated pyridines in ecological studies?

- Methodological Answer : Current safety data ( ) indicate insufficient toxicity profiling. Conduct in silico predictions (e.g., QSAR models) for biodegradability and bioaccumulation. Validate with Daphnia magna acute toxicity assays (OECD 202) and soil mobility studies using HPLC-MS to track degradation products .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP ligands with Pd). highlights enantioselective synthesis via methyl ester intermediates. Confirm enantiopurity with chiral HPLC (e.g., Chiralpak columns) and circular dichroism (CD) spectroscopy .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.